N-[(10-Methylanthracen-9-YL)methylidene]hydroxylamine
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Overview
Description
N-[(10-Methylanthracen-9-YL)methylidene]hydroxylamine is a chemical compound known for its unique structure and properties It is derived from anthracene, a solid polycyclic aromatic hydrocarbon of formula C14H10, with a methyl group at the 10th position and a hydroxylamine group attached to the 9th position
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[(10-Methylanthracen-9-YL)methylidene]hydroxylamine typically involves the reaction of 9-anthraldehyde with hydroxylamine hydrochloride in the presence of a base such as sodium hydroxide. The reaction is carried out in a solvent mixture of ethanol and water under reflux conditions for about 30 minutes. After the reaction, the mixture is neutralized with hydrochloric acid and extracted with dichloromethane. The solvent is then removed under reduced pressure to obtain the desired product .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, using industrial-grade reagents, and employing large-scale reactors to ensure efficient production.
Chemical Reactions Analysis
Types of Reactions
N-[(10-Methylanthracen-9-YL)methylidene]hydroxylamine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oximes or nitroso derivatives.
Reduction: Reduction reactions can convert the hydroxylamine group to an amine.
Substitution: The compound can participate in substitution reactions where the hydroxylamine group is replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Various nucleophiles can be used for substitution reactions, depending on the desired product.
Major Products Formed
The major products formed from these reactions include oximes, amines, and substituted anthracene derivatives, depending on the specific reaction conditions and reagents used.
Scientific Research Applications
N-[(10-Methylanthracen-9-YL)methylidene]hydroxylamine has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis and as a reagent in various chemical reactions.
Industry: It can be used in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of N-[(10-Methylanthracen-9-YL)methylidene]hydroxylamine involves its interaction with specific molecular targets. In cancer research, for example, it has been shown to inhibit the expression of MDMX, a protein that regulates the tumor suppressor p53. By activating p53, the compound induces apoptosis in cancer cells, thereby inhibiting tumor growth .
Comparison with Similar Compounds
Similar Compounds
(E)-N-[(Anthracen-9-yl)methylidene]hydroxylamine: Similar in structure but lacks the methyl group at the 10th position.
N-[(2-Methoxynaphthalen-1-yl)methylidene]hydroxylamine: Contains a methoxy group instead of a methyl group and is derived from naphthalene.
Uniqueness
N-[(10-Methylanthracen-9-YL)methylidene]hydroxylamine is unique due to the presence of the methyl group at the 10th position, which can influence its chemical reactivity and biological activity. This structural difference can result in distinct properties and applications compared to its similar compounds.
Properties
CAS No. |
119826-85-6 |
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Molecular Formula |
C16H13NO |
Molecular Weight |
235.28 g/mol |
IUPAC Name |
N-[(10-methylanthracen-9-yl)methylidene]hydroxylamine |
InChI |
InChI=1S/C16H13NO/c1-11-12-6-2-4-8-14(12)16(10-17-18)15-9-5-3-7-13(11)15/h2-10,18H,1H3 |
InChI Key |
HKSMHIRWJFWLMG-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C2C=CC=CC2=C(C3=CC=CC=C13)C=NO |
Origin of Product |
United States |
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